molecular formula C13H18O4Si B14632585 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid CAS No. 55947-32-5

3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B14632585
CAS No.: 55947-32-5
M. Wt: 266.36 g/mol
InChI Key: RRETWDLDTUWVJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be achieved through several routes. One common method involves the use of trimethylsilylating reagents to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can be used to modify biomolecules for analytical purposesIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group on the compound makes it more volatile and reactive, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be compared with other similar compounds such as cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester, and pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.

Properties

CAS No.

55947-32-5

Molecular Formula

C13H18O4Si

Molecular Weight

266.36 g/mol

IUPAC Name

3-(3-methoxy-4-trimethylsilyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H18O4Si/c1-16-12-9-10(6-8-13(14)15)5-7-11(12)17-18(2,3)4/h5-9H,1-4H3,(H,14,15)

InChI Key

RRETWDLDTUWVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O[Si](C)(C)C

Origin of Product

United States

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